molecular formula C15H19NO6S B6662545 3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid

3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid

Cat. No.: B6662545
M. Wt: 341.4 g/mol
InChI Key: NNMXWUFIZPTMER-UHFFFAOYSA-N
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Description

3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid is an organic compound that features a benzoic acid core with a propanoylamino group and an oxan-4-ylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxan-4-ylsulfonyl Intermediate: This step involves the sulfonylation of oxane (tetrahydropyran) using a sulfonyl chloride reagent under basic conditions.

    Coupling with Propanoic Acid Derivative: The oxan-4-ylsulfonyl intermediate is then coupled with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the propanoylamino intermediate.

    Attachment to Benzoic Acid: Finally, the propanoylamino intermediate is coupled with 3-amino benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or alcohols.

Scientific Research Applications

3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Thien-2-ylsulfonyl)propanoylamino]benzoic acid: This compound has a similar structure but features a thienyl group instead of an oxanyl group.

    2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid: This compound has an additional phenoxyacetic acid moiety.

Uniqueness

3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid is unique due to the presence of the oxan-4-ylsulfonyl group, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[2-(oxan-4-ylsulfonyl)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-10(23(20,21)13-5-7-22-8-6-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-4,9-10,13H,5-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMXWUFIZPTMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)S(=O)(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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